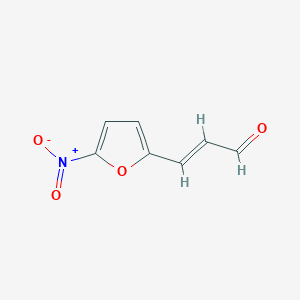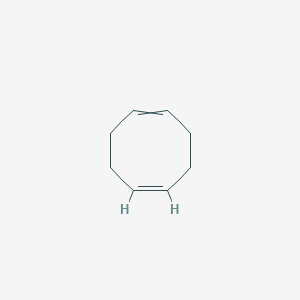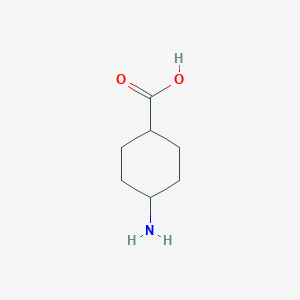
N-(1-Cyanoprop-2-en-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanoprop-2-en-1-yl)benzamide, also known as CPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPB is a small molecule that belongs to the class of enones and has a molecular weight of 191.23 g/mol.
作用機序
The mechanism of action of N-(1-Cyanoprop-2-en-1-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that regulates cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and bacteria. In vivo studies have shown that this compound reduces inflammation and pain in animal models of arthritis and other inflammatory diseases. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of N-(1-Cyanoprop-2-en-1-yl)benzamide is that it is a small molecule that can easily penetrate cell membranes and reach its target site. This compound is also relatively easy to synthesize, making it a cost-effective compound for lab experiments. However, one limitation of this compound is that it has low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for N-(1-Cyanoprop-2-en-1-yl)benzamide research. One direction is to further investigate the mechanism of action of this compound and its potential targets. Another direction is to explore the use of this compound as a lead compound for the development of new drugs for various diseases. Additionally, this compound could be used as a building block for the synthesis of novel materials with unique properties. Finally, more studies are needed to determine the safety and efficacy of this compound in humans.
合成法
N-(1-Cyanoprop-2-en-1-yl)benzamide can be synthesized through a multi-step process involving the reaction of 3-chloropropenoic acid with benzoyl chloride, followed by the reaction of the resulting product with sodium cyanide and then with hydrochloric acid. The final product is obtained through a purification process using column chromatography.
科学的研究の応用
N-(1-Cyanoprop-2-en-1-yl)benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. In drug discovery, this compound has been used as a lead compound in the development of new drugs for various diseases, including cancer and Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
特性
CAS番号 |
137283-01-3 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC名 |
N-(1-cyanoprop-2-enyl)benzamide |
InChI |
InChI=1S/C11H10N2O/c1-2-10(8-12)13-11(14)9-6-4-3-5-7-9/h2-7,10H,1H2,(H,13,14) |
InChIキー |
ZYVJXLIRLXFVIO-UHFFFAOYSA-N |
SMILES |
C=CC(C#N)NC(=O)C1=CC=CC=C1 |
正規SMILES |
C=CC(C#N)NC(=O)C1=CC=CC=C1 |
同義語 |
Benzamide, N-(1-cyano-2-propenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)

![2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide](/img/structure/B156289.png)
